3-(4-Methylphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex heterocyclic compound that features a pyridothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves the condensation of appropriate thiophene and pyridine derivatives under controlled conditions. Common synthetic methods include:
Gewald Reaction: This involves the condensation of a thiophene derivative with a nitrile and a carbonyl compound in the presence of a base.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with thiourea derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized versions of the above synthetic routes. The reaction conditions are carefully controlled to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities.
Pyridine Derivatives: Compounds such as 2,6-dimethylpyridine and 3,5-dimethylpyridine are structurally related.
Uniqueness
What sets 3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE apart is its unique combination of a pyridothiadiazine core with thiophene and methylphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H17N3OS2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C19H17N3OS2/c1-13-4-6-14(7-5-13)21-11-22-18(23)9-15(17-3-2-8-24-17)16(10-20)19(22)25-12-21/h2-8,15H,9,11-12H2,1H3 |
InChI Key |
AEYMVOFHFPTTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.